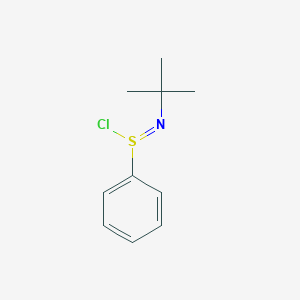

N-tert-Butylbenzenesulfinimidoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butylimino-chloro-phenyl-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYQVFWNHEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=S(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463732 | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49591-20-0 | |

| Record name | N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49591-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049591200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE5325ZY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Synthesis, Mechanisms, and Applications

For researchers, scientists, and professionals in drug development, the identification and proficient use of versatile reagents are paramount to innovation. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a uniquely effective electrophilic oxidant, offering a mild and selective alternative to traditional heavy-metal-based reagents. This guide provides an in-depth exploration of its core attributes, from synthesis to application, grounded in mechanistic principles to empower its effective use in the laboratory.

Core Compound Identification

This compound is an organosulfur compound valued for its utility in a range of oxidative transformations.[1] Its unique structure, featuring an electrophilic sulfur atom and a sterically demanding tert-butyl group, dictates its reactivity and selectivity.

| Identifier | Value |

| CAS Number | 49591-20-0 |

| IUPAC Name | N-(tert-Butyl)benzenesulfinimidoyl chloride |

| Systematic Name | [(1,1-Dimethylethyl)imino]chloro(phenyl)-λ4-sulfane[2] |

| Synonyms | N-tert-Butylphenylsulfinimidoyl chloride, Mukaiyama's oxidant |

| Molecular Formula | C10H14ClNS |

| Molar Mass | 215.74 g/mol [2] |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of a reagent is a prerequisite for its successful and safe implementation in any synthetic workflow.

| Property | Value |

| Appearance | Yellow to deep yellow-red crystals or powder[2] |

| Melting Point | 51 to 53 °C (124 to 127 °F)[2] |

| Boiling Point | 112 to 116 °C at 0.5 mmHg[2] |

| Solubility | Decomposes in water. Soluble in benzene, THF, DCM; slightly soluble in toluene.[2] |

| Stability | Moisture-sensitive; stable under proper storage conditions (freezer, under inert atmosphere).[1][3] |

Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is highly moisture-sensitive and decomposes in contact with water, liberating toxic gases such as hydrogen chloride.[3]

Core Safety Protocols:

-

Handling: Must be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and protective clothing.[3][5]

-

Storage: Store in a tightly sealed, corrosion-resistant container in a freezer to prevent decomposition.[3][5]

-

Spills: Absorb spillage with inert material. Avoid contact with water.

-

First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[3]

Synthesis and Purification: A Validated Protocol

The reagent can be reliably prepared in high yield and purity. The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reproducible methods.[4] The rationale behind this three-step approach is the sequential and controlled formation of the necessary precursors, culminating in the desired product. The use of S-phenyl thioacetate is advantageous as the acetyl chloride byproduct is more volatile and easier to remove than the benzoyl chloride generated in earlier methods.[4]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of N,N-dichloro-tert-butylamine (2)

-

Charge a round-bottom flask with tert-butylamine, water, and dichloromethane.

-

Cool the stirred mixture in an ice/water bath.

-

Add calcium hypochlorite portion-wise over 1 hour, maintaining the temperature below 20 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

-

The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.[4]

Step 2: Preparation of S-phenyl thioacetate (1)

-

To a solution of thiophenol in dichloromethane, add triethylamine.

-

Cool the solution in an ice-water bath. Add acetic anhydride dropwise. The triethylamine acts as a base to neutralize the acetic acid formed, driving the reaction forward.

-

Allow the mixture to warm to room temperature and stir for 24 hours.[4]

-

Perform an aqueous workup by washing with water, 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to obtain the thioacetate.

Step 3: Synthesis of this compound (3)

-

Charge a flask equipped with a reflux condenser with the crude N,N-dichloro-tert-butylamine (2) and dry benzene under an argon atmosphere.[4] An inert atmosphere is critical due to the moisture sensitivity of the product and intermediates.

-

Add S-phenyl thioacetate (1) to the solution.

-

Heat the reaction mixture to reflux and stir for 1.5 hours. The color of the mixture will change from yellow to orange.[4]

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the benzene and the volatile byproduct, acetyl chloride.

-

The resulting crude orange oil can be purified by distillation or crystallization from hexane under an inert atmosphere to yield the final product as a yellow solid.[1]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its electrophilic sulfur center. It readily reacts with a variety of nucleophiles, including alkoxides, enolates, and amides.[2]

The general mechanism involves the nucleophilic attack on the S=N bond, followed by the expulsion of the chloride leaving group.[2] The key step that enables its oxidative power is the subsequent elimination reaction. The nitrogen atom in the resulting sulfimide intermediate is sufficiently basic to abstract an α-hydrogen via a five-membered ring transition state, leading to the formation of a new double bond and a neutral sulfenamide byproduct.[2]

Mechanism of Alcohol Oxidation

Caption: General mechanism for the oxidation of a secondary alkoxide to a ketone.

This mechanism is analogous to other sulfur-based oxidations, like the Swern oxidation, but often proceeds under milder, non-acidic conditions.[2]

Key Applications in Organic Synthesis

The unique reactivity of this compound has been leveraged in several important synthetic transformations, making it a valuable tool in drug discovery and complex molecule synthesis.

A. One-Pot Conversion of Aldehydes to Unsymmetrical Ketones

A powerful application is the direct conversion of aldehydes into ketones.[6] This is achieved by treating the aldehyde with an organolithium or Grignard reagent to form a secondary alkoxide in situ, which is then immediately oxidized by the sulfinimidoyl chloride. This one-pot procedure avoids the isolation of the intermediate alcohol, streamlining the synthetic process.[2]

Workflow:

-

React an aldehyde with 1 equivalent of an organolithium reagent (e.g., n-BuLi) in THF at low temperature (-78 °C).

-

Add this compound to the resulting alkoxide solution.

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup to isolate the ketone product.

B. Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This reagent provides a mild method for introducing unsaturation adjacent to a carbonyl group.[6] The ketone is first converted to its lithium enolate, which then acts as the nucleophile. The subsequent elimination step yields the corresponding enone. This avoids the use of harsher reagents that can lead to side reactions.

C. Oxidative Mannich-Type Reactions

Efficient C-C bond formation at the α-position of a protected amine can be achieved via a one-pot oxidative Mannich reaction.[6] Deprotonation of an N-protected amine followed by treatment with the sulfinimidoyl chloride forms a reactive imine intermediate. This intermediate is then trapped in situ by a 1,3-dicarbonyl compound, such as dimethyl malonate, to furnish the Mannich base.[2] This method is crucial for building complex nitrogen-containing scaffolds found in many pharmaceuticals.[7]

Conclusion

This compound is a potent and versatile oxidizing agent with a well-defined reactivity profile. Its ability to facilitate key transformations—such as the one-pot synthesis of ketones, the dehydrogenation of carbonyls, and oxidative Mannich reactions—under mild conditions makes it an invaluable asset for the modern synthetic chemist. By understanding its underlying mechanisms and adhering to proper handling protocols, researchers can effectively harness its capabilities to advance their synthetic programs in drug development and beyond.

References

-

This compound - Wikipedia. Available at: [Link]

-

Preparation of this compound - Organic Syntheses. Available at: [Link]

-

This compound - Grokipedia. Available at: [Link]

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

This compound - Organic Chemistry Portal. Available at: [Link]

-

Crawford, J. J., Hederson, K. W., & Kerr, W. J. (2006). A new and efficient one-pot procedure for the synthesis of unsymmetrical ketones from aldehydes. Organic Letters, 8(22), 5073–5076. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [organic-chemistry.org]

- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-tert-Butylbenzenesulfinimidoyl Chloride: A Comprehensive Technical Guide to its Mechanism and Synthetic Applications

For the modern organic chemist, the development of selective and efficient reagents is paramount to advancing complex molecular synthesis. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a powerful and versatile oxidant, enabling a range of transformations under mild conditions. This guide provides an in-depth exploration of its core mechanism of action, practical applications, and the underlying principles that govern its reactivity. We will delve into the causal factors behind established protocols, offering insights to empower researchers in drug discovery and chemical development.

Foundational Principles: Synthesis and Core Reactivity

This compound is a yellow, moisture-sensitive solid that serves as a potent electrophile.[1][2] Its utility stems from the unique electronic properties of the sulfinimidoyl moiety. The sulfur atom, in a +4 oxidation state, is highly susceptible to nucleophilic attack, initiating a cascade of events that culminates in oxidation.

Synthesis of the Reagent: A Reproducible Protocol

A reliable synthesis of this compound is crucial for its application. A well-established, multi-step procedure starting from readily available materials is detailed in Organic Syntheses.[3] The choice of reagents and conditions in this synthesis is critical for achieving good yields and purity.

Step A: S-Phenyl thioacetate

-

To a round-bottom flask charged with benzenethiol and acetic anhydride, triethylamine is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

An aqueous workup followed by extraction with ethyl acetate and purification affords S-phenyl thioacetate.

Causality: The use of triethylamine, a non-nucleophilic base, is to facilitate the acetylation of the thiol without competing in the reaction. The extended reaction time ensures complete conversion.

Step B: N,N-Dichloro-tert-butylamine

-

tert-Butylamine is dissolved in dichloromethane and cooled to 0 °C.

-

Calcium hypochlorite is added in one portion, followed by the dropwise addition of 3 N hydrochloric acid.

-

The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude product.

Causality: Calcium hypochlorite serves as the chlorinating agent. The acidic conditions are necessary to generate the active chlorinating species. This intermediate is often used without further purification due to its reactivity.

Step C: this compound

-

The crude N,N-dichloro-tert-butylamine and S-phenyl thioacetate are dissolved in dry benzene.

-

The mixture is heated to reflux for 1.5 hours under an inert atmosphere.

-

Removal of volatiles under vacuum yields the final product.

Causality: The refluxing benzene provides the thermal energy required for the reaction between the N,N-dichloroamine and the thioacetate to proceed. An inert atmosphere is crucial to prevent hydrolysis of the product.[4]

Below is a workflow diagram illustrating the synthesis of this compound.

Caption: Synthetic workflow for this compound.

The Core Mechanism of Action: A Stepwise Analysis

The unifying mechanistic feature of this compound's reactivity is a sequence of nucleophilic attack followed by an intramolecular elimination.[1] This process is highly efficient and proceeds through a well-defined five-membered ring transition state.

The general mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: A nucleophile, such as an alkoxide or an enolate, attacks the electrophilic sulfur atom of the this compound. This initial step forms a tetracoordinate sulfur intermediate.

-

Chloride Elimination: The intermediate rapidly collapses, expelling the chloride ion as a good leaving group. This results in the formation of a sulfimide species.

-

Intramolecular Proton Abstraction: The nitrogen atom of the sulfimide is basic and abstracts a proton from the alpha-position of the original nucleophile. This occurs through a five-membered ring transition state, a key feature that drives the reaction to completion.[5]

-

Product Formation: The proton abstraction leads to the formation of a new carbon-oxygen or carbon-carbon double bond and the concomitant release of N-tert-butylbenzenesulfenamide as a byproduct.

The following diagram illustrates this generalized mechanistic pathway.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. File:Mechanism for the Reaction of this compound With an Alkoxide.png - Wikimedia Commons [commons.wikimedia.org]

- 5. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]

Introduction: A Versatile Reagent in Modern Organic Synthesis

An In-Depth Technical Guide to the Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a powerful and versatile oxidizing agent in organic synthesis.[1][2] Developed by the Japanese chemists Jun-ichi Matsuo and Teruaki Mukaiyama, this organosulfur compound provides an efficient and often mild pathway for a variety of chemical transformations, including the oxidation of alcohols to aldehydes and ketones, and the dehydrogenation of carbonyl compounds to their α,β-unsaturated counterparts.[2][3] Its utility extends to the one-pot synthesis of unsymmetrical ketones from aldehydes and the formation of imines from amines.[1][4] This guide offers a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Chemical Properties and Mechanism of Action

This compound is a yellow to deep yellow-red crystalline solid with a melting point of 51-53 °C.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere.[2] The reactivity of this reagent stems from its electrophilic sulfur atom, which is readily attacked by nucleophiles such as alkoxides, enolates, and amides.[1]

The general mechanism involves the nucleophilic attack on the sulfur atom of the sulfinimidoyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form a sulfimide intermediate. The nitrogen atom in this intermediate is basic and can abstract a proton, typically from an alpha-carbon, through a five-membered ring transition state. This proton abstraction leads to the formation of a new double bond and the elimination of a neutral sulfenamide byproduct, resulting in the oxidized product.[1]

A Reproducible Three-Step Synthesis Protocol

The following protocol is a reliable and well-documented method for the preparation of this compound, adapted from a procedure published in Organic Syntheses.[5] The overall synthesis is a three-step process starting from readily available commercial reagents.

Overall Reaction Scheme

Caption: Overall three-step synthesis of this compound.

Step 1: Synthesis of S-Phenyl Thioacetate

This initial step involves the acetylation of benzenethiol using acetic anhydride and triethylamine as a base.

Experimental Protocol:

-

To a 100-mL round-bottomed flask equipped with a magnetic stir bar, add benzenethiol (5.38 g, 48.8 mmol, 1.0 equiv) and acetic anhydride (5.26 g, 51.5 mmol, 1.05 equiv).[5]

-

Cool the mixture in an ice-water bath.[5]

-

Add triethylamine (5.45 g, 53.8 mmol, 1.1 equiv) dropwise over 3 minutes.[5]

-

Remove the ice-water bath and stir the mixture at room temperature (23 °C) for 24 hours.[5]

-

After 24 hours, add water (50 mL) to the reaction mixture.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]

-

Combine the organic extracts and wash with brine (2 x 30 mL).[5]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield S-phenyl thioacetate as a colorless oil.[5]

Step 2: Synthesis of N,N-Dichloro-tert-butylamine

This step involves the chlorination of tert-butylamine using calcium hypochlorite.

Experimental Protocol:

-

In a 500-mL round-bottomed flask equipped with a magnetic stir bar, dissolve tert-butylamine (5.02 g, 68.6 mmol, 1.0 equiv) in CH2Cl2 (180 mL).[5]

-

Cool the solution in an ice/water bath.[5]

-

To the stirred solution, add calcium hypochlorite (70%, 20.6 g, 144 mmol, 2.1 equiv) in one portion.[5]

-

Attach a dropping funnel containing 3 N hydrochloric acid (180 mL) to the flask.[5]

-

Add the hydrochloric acid dropwise over 1 hour while maintaining the ice/water bath.[5]

-

After the addition is complete, stir the two-layered mixture vigorously for 21 hours, allowing the ice bath to gradually warm to room temperature.[5]

-

Separate the organic layer and wash it with water (2 x 100 mL) and brine (100 mL).[5]

-

Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate on a rotary evaporator (water bath temperature below 30 °C) to obtain N,N-dichloro-tert-butylamine as a yellow oil. Caution: This compound can be unstable and should be used in the next step without further purification. [5]

Step 3: Synthesis of this compound

The final step is the reaction between S-phenyl thioacetate and N,N-dichloro-tert-butylamine.

Experimental Protocol:

-

In a 200-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude N,N-dichloro-tert-butylamine (assuming 32.9 mmol from the previous step) in dry benzene (60 mL) under an argon atmosphere.[5]

-

Add S-phenyl thioacetate (4.88 g, 30.8 mmol, 1.00 equiv) to the solution.[5]

-

Heat the reaction mixture to reflux and stir for 1.5 hours. The color of the solution will change from yellow to orange.[5]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.[5]

-

The crude product can be purified by crystallization from hexane at low temperature under an inert atmosphere to yield this compound as a yellow solid.[2]

Summary of Reagents and Reaction Conditions

| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Product |

| 1 | Benzenethiol | Acetic anhydride, Triethylamine | None | 0 °C to rt | 24 h | S-Phenyl Thioacetate |

| 2 | tert-Butylamine | Calcium hypochlorite, 3N HCl | CH₂Cl₂ | 0 °C to rt | 21 h | N,N-Dichloro-tert-butylamine |

| 3 | S-Phenyl Thioacetate | N,N-Dichloro-tert-butylamine | Benzene | Reflux | 1.5 h | This compound |

Safety and Handling Precautions

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Benzenethiol: Possesses a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood.

-

N,N-Dichloro-tert-butylamine: Can be unstable and potentially explosive. It is recommended to use it immediately after preparation without purification.[5] Avoid heating to high temperatures.

-

This compound: Corrosive and moisture-sensitive.[1][6] It causes severe skin burns and eye damage.[6] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It decomposes in contact with water, liberating toxic gases.[6] Store in a cool, dry place under an inert atmosphere.[2]

Troubleshooting and Key Considerations

-

Moisture control: The final product and some intermediates are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Purity of N,N-dichloro-tert-butylamine: The crude N,N-dichloro-tert-butylamine is used directly in the next step. The success of the final step is dependent on the efficient formation of this intermediate.

-

Purification of the final product: Purification by distillation is not recommended.[5] Crystallization from a non-polar solvent like hexane is the preferred method.

Conclusion

The synthesis of this compound is a multi-step process that yields a valuable reagent for a wide array of oxidative transformations in organic chemistry. By following a well-established and reproducible protocol, and with strict attention to safety and handling procedures, researchers can successfully prepare this versatile compound for their synthetic endeavors. Its ability to facilitate reactions under mild conditions makes it an indispensable tool in the modern synthetic chemist's arsenal.

References

-

This compound - Wikipedia. [Link]

- Method for synthesizing enantiopure tert-butyl sulfenamide - Google P

-

Preparation of this compound - Organic Syntheses. [Link]

-

This compound - Organic Chemistry Portal. [Link]

-

This compound - Grokipedia. [Link]

-

A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride - Organic Chemistry Portal. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]

- 4. This compound [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical Properties of N-tert-Butylbenzenesulfinimidoyl Chloride

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a reagent's physical properties is paramount for its effective and safe application. N-tert-Butylbenzenesulfinimidoyl chloride (CAS 49591-20-0), a versatile oxidizing agent, is no exception.[1][2][3] This guide provides an in-depth analysis of its core physical characteristics, spectroscopic signature, and stability profile, offering field-proven insights to ensure reliable and reproducible experimental outcomes.

Core Physicochemical Properties: A Quantitative Overview

The fundamental physical properties of this compound dictate its state, handling requirements, and compatibility with various reaction conditions. These properties are summarized below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 49591-20-0 | [2][4][5] |

| Molecular Formula | C₁₀H₁₄ClNS | [1][2][6] |

| Molecular Weight | 215.74 g/mol | [1][2][6] |

| Appearance | Yellow to deep yellow-red or brown crystals/powder. | [1][2][7] |

| Melting Point | 51–54 °C (124–127 °F) | [1][2] |

| Boiling Point | 112–116 °C at 0.5 mmHg | [2][8] |

| Solubility | Decomposes in water. Soluble in benzene, THF, DCM; slightly soluble in toluene. Soluble in most organic solvents. | [1][2] |

Insight for the Bench Scientist: The low melting point indicates that on a warm day or near heat sources, the material may appear oily or partially melted. The most critical parameter is its reactivity with water, which necessitates handling under anhydrous conditions to prevent decomposition.[2][4] Its solubility profile shows good compatibility with common aprotic organic solvents used in synthesis.

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic data provides an empirical fingerprint for confirming the identity and purity of the reagent. The following data has been reported in a peer-reviewed, reproducible synthesis protocol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. Samples for NMR analysis should be prepared in an inert atmosphere (e.g., in a glovebox) using a deuterated solvent like CDCl₃.[10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.16–8.10 (m, 2H): These signals correspond to the two protons on the benzene ring that are ortho to the sulfur atom. Their downfield shift is due to the electron-withdrawing effect of the sulfinimidoyl group.

-

δ 7.66–7.56 (m, 3H): These signals represent the meta and para protons of the benzene ring.

-

δ 1.58 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group. Its integration value of 9H is a key identifier.[9]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 143.0: Aromatic carbon directly attached to the sulfur (ipso-carbon).

-

δ 133.4: Para-carbon of the benzene ring.

-

δ 129.4: Ortho- and meta-carbons of the benzene ring (may appear as one or two signals).

-

δ 126.2: Ortho- and meta-carbons of the benzene ring.

-

δ 64.4: Quaternary carbon of the tert-butyl group.

-

δ 29.8: Methyl carbons of the tert-butyl group.[9]

-

Causality in Spectroscopy: The distinct chemical shifts and multiplicities observed in NMR are a direct consequence of the electronic environment of each nucleus. The electronegative sulfur, nitrogen, and chlorine atoms deshield adjacent nuclei, causing their signals to appear further downfield. The high symmetry of the tert-butyl group results in a single, sharp peak in both ¹H and ¹³C spectra, simplifying identification.

Infrared (IR) Spectroscopy

While specific IR data for the final product is not detailed in the primary literature found, characteristic peaks can be predicted. One would expect to see:

-

~2970 cm⁻¹: C-H stretching from the tert-butyl group.

-

~1580, 1475, 1445 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1200-1100 cm⁻¹: Potential S=N stretching frequency.

-

~750, 690 cm⁻¹: C-H bending (out-of-plane) for a monosubstituted benzene ring.

Stability, Handling, and Storage

The utility of this compound is intrinsically linked to its stability profile. As a Senior Application Scientist, I cannot overstate the importance of proper handling to avoid reagent degradation and ensure experimental success.

-

Moisture Sensitivity: The compound readily decomposes in the presence of water.[2][4] This is the most critical handling consideration. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][12]

-

Thermal Stability: The compound decomposes at room temperature over time, highlighting the need for cold storage.[1]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere at low temperatures, typically in a freezer at -20 °C.[1][4]

The logical relationship between the compound's properties and its required handling procedures is illustrated below.

Caption: Relationship between physical properties and handling protocols.

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating method for determining the melting point of an air-sensitive compound like this compound.

Objective: To determine the melting point range of the compound while preventing its decomposition due to atmospheric exposure.

Methodology: Capillary Melting Point Method under Inert Atmosphere.

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): All sample manipulations must be performed inside a glovebox or a glove bag flushed with nitrogen or argon.[10][11]

-

Sample Loading:

-

Place a small amount of the crystalline this compound onto a dry watch glass.

-

Finely crush the crystals into a powder using a clean, dry spatula.

-

Tamp the open end of a glass capillary tube into the powder until a small amount (2-3 mm high) of packed material is inside the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

-

-

Sealing the Capillary:

-

While still inside the inert atmosphere, carefully heat the open end of the capillary tube with a small flame (e.g., a Bunsen burner with the air inlet closed to create a soft flame) or an electric filament sealer.

-

Rotate the capillary until the glass melts and forms a complete seal. This traps the sample under an inert atmosphere.

-

Allow the sealed capillary to cool completely.

-

-

Melting Point Analysis:

-

The sealed capillary can now be safely removed from the inert atmosphere.

-

Place the capillary into a standard melting point apparatus (e.g., a Büchi or Mel-Temp apparatus).

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (~50 °C).

-

Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For this compound, this should be in the range of 51–54 °C.[1]

Self-Validation System: The integrity of this protocol is maintained by sealing the sample under an inert atmosphere. If the compound were exposed to air, it would likely decompose upon heating, resulting in a darkened color, evolution of gas, and a broad, depressed melting point range. A sharp, clear melting transition within the expected range validates both the sample's purity and the integrity of the experimental technique.

References

-

Organic Syntheses. (2025). Preparation of this compound. Available at: [Link]

-

ResearchGate. (2001). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Available at: [Link]

-

Grokipedia. N - tert -Butylbenzenesulfinimidoyl chloride. Available at: [Link]

-

Wikipedia. This compound. Available at: [Link]

-

Thieme. (n.d.). The Manipulation of Air-Sensitive Compounds. Available at: [Link]

-

Molecular Inorganic Chemistry, TU/e. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

-

INSST. (n.d.). Methods for determining the physico-chemical properties under REACH 1/2. Available at: [Link]

-

Organic Chemistry Portal. This compound. Available at: [Link]

-

precisionFDA. This compound. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [organic-chemistry.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. GSRS [precision.fda.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. azooptics.com [azooptics.com]

- 11. ossila.com [ossila.com]

- 12. molan.wdfiles.com [molan.wdfiles.com]

An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

N-tert-Butylbenzenesulfinimidoyl chloride is a highly valuable organosulfur reagent that has gained significant traction in the field of organic synthesis. Developed by the esteemed Japanese chemists Jun-ichi Matsuo and Teruaki Mukaiyama in the late 1990s, this compound has emerged as a mild and efficient oxidizing agent for a variety of chemical transformations. Its utility lies in its ability to facilitate reactions under neutral or basic conditions, providing a valuable alternative to harsher, metal-based oxidants. This guide aims to provide a comprehensive overview of this compound, delving into its molecular structure, synthesis, and diverse applications in contemporary organic chemistry.

Molecular Structure and Properties

This compound, with the chemical formula C₁₀H₁₄ClNS and a molecular weight of 215.74 g/mol , is a yellow solid with a melting point in the range of 51–54 °C. The molecule features a central sulfur atom bonded to a phenyl group, a chlorine atom, and a tert-butyl-substituted imino group.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 49591-20-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClNS | |

| Molecular Weight | 215.74 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 51–54 °C | |

| Solubility | Soluble in most organic solvents |

Handling and Storage:

This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is known to decompose at room temperature and should be stored in a freezer to maintain its integrity. Due to its toxicity and unpleasant odor, all manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Data

Definitive, experimentally obtained spectroscopic data for this compound is not consistently reported in a single, readily accessible source. However, based on the known structure and data for similar compounds, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the region of 1.2-1.5 ppm. The aromatic protons of the phenyl group would appear as multiplets in the range of 7.2-7.8 ppm.

-

¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The aromatic carbons would give rise to a set of signals in the aromatic region of the spectrum.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=N stretching of the imino group and the S-Cl bond, in addition to the characteristic absorptions of the phenyl and tert-butyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.74 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses, a highly reputable source for validated experimental methods. The synthesis is a three-step process starting from readily available benzenethiol.

Synthetic Workflow Diagram

Caption: Generalized mechanism of alcohol oxidation.

Applications in Organic Synthesis

This compound has proven to be a versatile reagent in a multitude of organic transformations.

Oxidation of Alcohols

One of the primary applications of this reagent is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation proceeds under mild conditions and exhibits excellent functional group tolerance. Notably, the reaction can be carried out at low temperatures, such as -78 °C, which is advantageous for sensitive substrates.

Synthesis of α,β-Unsaturated Ketones

The reagent can be employed in a one-pot procedure for the dehydrogenation of ketones to their corresponding α,β-unsaturated counterparts. [2]This is achieved by treating the lithium enolate of a ketone with this compound. [2]

Synthesis of Unsymmetrical Ketones

An elegant one-pot synthesis of unsymmetrical ketones from aldehydes has been developed using this reagent. [3]The methodology involves the addition of an organolithium reagent to an aldehyde, followed by in-situ oxidation of the resulting secondary alkoxide with this compound. [3]

Oxidative Mannich-type Reactions

The reagent has been successfully utilized as an oxidant in one-pot oxidative Mannich-type reactions. This allows for the α-functionalization of N-protected amines with 1,3-dicarbonyl compounds, providing an efficient route to valuable α-amino ketone derivatives. [4]

Conclusion

This compound stands as a testament to the ingenuity of modern synthetic chemistry. Its development has provided the scientific community with a mild, efficient, and versatile tool for a range of important oxidative transformations. The straightforward synthesis, coupled with its broad applicability, ensures that this reagent will continue to be a valuable asset in the synthesis of complex molecules, from pharmaceuticals to materials science. As research continues to uncover new reactivities and applications, the importance of this compound in the synthetic chemist's toolbox is set to grow even further.

References

- This compound. Grokipedia. Accessed January 15, 2026.

- This compound. Wikipedia. Accessed January 15, 2026.

- Mukaiyama, T.; Matsuo, J.-i.; Kitagawa, H. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chem. Lett.2000, 29 (11), 1250–1251.

- Mukaiyama, T.; Matsuo, J.; Yanagisawa, M. A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chem. Lett.2000, 29 (10), 1072–1073.

- Matsuo, J.; Aizawa, Y. One-pot β-substitution of enones with alkyl groups to β-alkyl enones. Chem. Commun.2005, 2399-2401.

- Preparation of this compound. Organic Syntheses. Accessed January 15, 2026.

- Crawford, J. J.; Hederson, K. W.; Kerr, W. J. A New, One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes. Org. Lett.2006, 8 (22), 5073–5076.

- Matsuo, J.-I.; Tanaki, Y.; Ishibashi, H. One-Pot Oxidative Mannich Reaction of N-Carbobenzyloxy Amines with 1,3-Dicarbonyl Compounds Using this compound. Org. Lett.2006, 8 (20), 4371–4374.

Sources

understanding N-tert-Butylbenzenesulfinimidoyl Chloride reactivity

An In-depth Technical Guide to the Reactivity and Applications of N-tert-Butylbenzenesulfinimidoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a versatile and mild oxidizing reagent in modern organic synthesis. Developed by Teruaki Mukaiyama and Jun-ichi Matsuo, this compound has become an invaluable tool for researchers and drug development professionals, enabling efficient and selective transformations under gentle conditions. We will delve into its synthesis, core reactivity, detailed reaction mechanisms, and diverse applications, offering field-proven insights into its practical use.

Synthesis, Purification, and Handling

A reliable and reproducible synthesis is paramount for the consistent performance of any reagent. This compound is typically prepared in a multi-step sequence, which underscores the importance of careful execution and purification to ensure high reactivity in subsequent applications.[1]

Synthetic Protocol

The most common and reliable synthesis starts from benzenethiol and proceeds through S-phenyl thioacetate and N,N-dichloro-tert-butylamine intermediates.[1]

Step 1: Synthesis of S-Phenyl Thioacetate (1)

-

In a round-bottomed flask under an inert atmosphere (Argon), charge benzenethiol and acetic anhydride.[1]

-

Cool the mixture in an ice-water bath.

-

Add triethylamine dropwise over several minutes.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Perform an aqueous workup with ethyl acetate extraction, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure S-phenyl thioacetate as a colorless oil.[1]

Step 2: Synthesis of N,N-Dichloro-tert-butylamine (2)

-

In a separate flask, dissolve tert-butylamine in dichloromethane (CH₂Cl₂).[1]

-

Cool the solution in an ice/water bath.

-

Add calcium hypochlorite in one portion while stirring; the mixture will form a white emulsion.[1]

-

Continue stirring at a low temperature for approximately 24 hours.

-

After the reaction, the mixture is filtered, and the organic layer is separated, washed with brine, and dried.

-

Volatiles are removed by careful distillation to obtain the product as a yellow liquid, which is used in the next step without further purification.[1]

Step 3: Synthesis of this compound (3)

-

Charge a flask with the prepared N,N-dichloro-tert-butylamine (2) and anhydrous benzene under an argon atmosphere.[1]

-

Add the purified S-phenyl thioacetate (1) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1.5 hours. The solution will change color from yellow to orange.[1]

-

After cooling, the solvent is removed under reduced pressure. The resulting crude product is a moisture-sensitive solid.[2]

-

Purification is achieved by crystallization from hexane in a glove bag under an inert atmosphere to yield the final product as yellow crystals. Distillation of the final product is not recommended.[1]

Physical Properties & Storage

| Property | Value | Reference |

| CAS Number | 49591-20-0 | |

| Molecular Formula | C₁₀H₁₄ClNS | |

| Molecular Weight | 215.74 g/mol | |

| Appearance | Yellow to deep yellow-red crystals or powder | [2] |

| Melting Point | 51-54 °C | |

| Solubility | Soluble in Benzene, THF, DCM; slightly soluble in toluene. Decomposes in water. | [2] |

Storage and Handling: this compound is toxic, corrosive, and moisture-sensitive, with an unpleasant odor.[1] All handling must be performed exclusively in a well-ventilated fume hood.[1] Personal protective equipment, including impervious gloves, safety goggles, and a lab coat, is mandatory.[3][4] The compound should be stored in a tightly sealed container in a freezer (–20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3]

Core Reactivity: The Electrophilic Sulfur Center

The synthetic utility of this compound stems from its nature as a good electrophile. The sulfur-nitrogen double bond (S=N) is susceptible to attack by a wide range of nucleophiles, including alkoxides, enolates, and amide ions.[2]

General Reaction Mechanism

The reaction mechanism is a well-established, multi-step process that culminates in an oxidation event. The causality is as follows:

-

Nucleophilic Attack: A nucleophile, such as a secondary alkoxide, attacks the electrophilic sulfur atom of the S=N bond.[2]

-

Intermediate Collapse: This attack forms a transient intermediate which then collapses, ejecting the chloride ion—an excellent leaving group.[2][5]

-

Intramolecular Proton Abstraction: The resulting sulfimide intermediate possesses a basic nitrogen atom. This nitrogen atom abstracts an alpha-hydrogen (a hydrogen on the carbon adjacent to the oxygen) via a highly favorable five-membered ring transition state.[2][5][6]

-

Product Formation: This intramolecular proton transfer facilitates an elimination reaction, forming a new carbon-oxygen double bond (a ketone in this case) and the neutral, easily separable N-tert-butylbenzenesulfenamide byproduct.[2]

Caption: General mechanism of oxidation using this compound.

Key Applications in Organic Synthesis

The mild and selective nature of this reagent allows for a variety of high-yield transformations that are crucial in the synthesis of complex molecules and pharmaceutical intermediates.

One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes

A powerful application is the conversion of aldehydes into unsymmetrical ketones in a single, continuous operation. This protocol avoids the isolation of the intermediate secondary alkoxide, streamlining the synthetic process.[7] The aldehyde is first treated with an organolithium or Grignard reagent, and the resulting alkoxide is then oxidized in situ with this compound.[2][7]

Experimental Workflow: Aldehyde to Ketone

-

Dissolve the starting aldehyde in anhydrous THF at –78 °C under an inert atmosphere.

-

Slowly add the organolithium reagent (e.g., n-butyllithium) and stir for 30 minutes.

-

Add a solution of this compound in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup.

| Aldehyde | Organolithium Reagent | Ketone Product | Yield (%) | Reference |

| Benzaldehyde | n-Butyllithium | 1-Phenyl-1-pentanone | 85 | [2][7] |

| 4-Methoxybenzaldehyde | Phenyllithium | 4-Methoxyphenyl(phenyl)methanone | 92 | [7] |

| Cyclohexanecarbaldehyde | Vinyllithium | 1-Cyclohexylprop-2-en-1-one | 78 | [7] |

Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This reagent provides a mild and highly efficient method for synthesizing α,β-unsaturated ketones, a common structural motif in natural products and pharmaceuticals.[6] Traditional methods often require harsh conditions or toxic selenium-based reagents. In contrast, this procedure operates at –78 °C, making it compatible with sensitive functional groups.[6] The ketone is first converted to its lithium enolate, which then reacts with the sulfinimidoyl chloride.

Caption: Workflow for the synthesis of enones from ketones.

This method consistently produces good to excellent yields, with a notable preference for the formation of (E)-isomers in acyclic systems. For example, cyclohexanone is converted to cyclohexenone in 93% yield.[6]

Oxidative Mannich-Type Reactions

The reagent is also instrumental in facilitating carbon-carbon bond formation at the α-position of nitrogen in N-protected amines.[7] This one-pot oxidative Mannich reaction involves treating an N-carbobenzyloxy (Cbz) protected amine with a base, followed by the sulfinimidoyl chloride to form an imine intermediate in situ. This electrophilic imine is then trapped by a 1,3-dicarbonyl nucleophile, such as dimethyl malonate, to yield the functionalized product.[2][7] This transformation is a powerful tool for building molecular complexity in the synthesis of amino acid derivatives and alkaloids.

Context in Asymmetric Synthesis and Drug Development

While this compound is itself achiral, its underlying sulfinimidoyl chemistry is conceptually linked to the highly influential field of asymmetric amine synthesis developed by Jonathan Ellman.[8][9] Many professionals in drug development are familiar with Ellman's auxiliary, N-tert-butanesulfinamide, which is a cornerstone for the stereoselective synthesis of chiral amines—a functional group present in over 80% of all drug candidates.[9]

The N-tert-butylsulfinyl group serves as a powerful chiral directing group, activating an imine for nucleophilic addition and controlling the facial selectivity of the attack.[8][10] This allows for the highly diastereoselective synthesis of a vast array of chiral amines, including those containing fluorine, which can enhance a drug's bioavailability by tuning the basicity of the amine.[8][11] After the key bond formation, the chiral auxiliary is easily cleaved under acidic conditions.

Caption: Asymmetric synthesis of chiral amines using a sulfinyl auxiliary.

Understanding the reactivity of this compound provides valuable insight into the broader class of sulfinamide-based reagents that are critical for constructing the chiral amine building blocks essential for modern drug discovery.[8][9]

Conclusion

This compound is a robust and versatile reagent that offers significant advantages for a range of oxidative transformations. Its ability to function under exceptionally mild conditions makes it suitable for complex synthetic routes where sensitive functional groups must be preserved. From the one-pot synthesis of ketones and enones to its application in C-C bond-forming Mannich reactions, it provides reliable and high-yielding protocols. For researchers in both academic and industrial settings, a thorough understanding of this reagent's reactivity, handling, and mechanistic principles is key to unlocking its full potential in the pursuit of novel chemical entities.

References

-

Organic Syntheses. (2025). Preparation of this compound. Org. Synth. 2025, 102, 477-493.

-

Wikipedia. (n.d.). This compound.

-

Grokipedia. (n.d.). This compound.

-

Wikimedia Commons. (2012). File:Mechanism for the Reaction of this compound With an Alkoxide.png.

-

TCI AMERICA. (2018). Safety Data Sheet: this compound.

-

Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 2000(11), 1250-1251.

-

Organic Chemistry Portal. (n.d.). This compound.

-

ChemBK. (2024). This compound.

-

Wikimedia Commons. (2012). File:Synthesis of this compound.png.

-

TCI AMERICA. (2018). Safety Data Sheet: this compound.

-

Guidechem. (n.d.). This compound.

-

Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl chloride.

-

Santa Cruz Biotechnology. (2022). Safety Data Sheet: this compound.

-

Ni, C., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 7, 1637–1644.

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.

-

PubMed. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.

-

De la Moya Cerero, S., & Foubelo, F. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 269–313.

-

Foubelo, F. (2021). Chiral N-tert-Butylsulfinylimines: New Discoveries. The Chemical Record, 21(6), 1300-1341.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chembk.com [chembk.com]

- 5. File:Mechanism for the Reaction of this compound With an Alkoxide.png - Wikimedia Commons [commons.wikimedia.org]

- 6. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]

- 7. This compound [organic-chemistry.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 10. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tert-Butylbenzenesulfinimidoyl Chloride electrophilicity

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of N-tert-Butylbenzenesulfinimidoyl Chloride

Abstract

This compound is a versatile organosulfur reagent prized for its role as a mild oxidant and a potent electrophile in modern organic synthesis.[1][2] Its unique reactivity, centered on an electrophilic sulfur atom, enables a range of transformations critical to pharmaceutical research and drug development. This guide provides a comprehensive analysis of the synthesis, electronic structure, and electrophilic nature of this compound. We will explore its mechanistic behavior with various nucleophiles and detail field-proven protocols for its application in key synthetic operations, including the oxidation of alcohols, the synthesis of unsymmetrical ketones, and the formation of α,β-unsaturated systems.

Introduction: The Sulfinimidoyl Chloride Motif

Sulfinimidoyl chlorides are a class of organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to a nitrogen atom and single-bonded to a carbon atom and a chlorine atom. The this compound variant, developed by Mukaiyama and Matsuo in the late 1990s, has emerged as a particularly useful reagent.[2] Its efficacy stems from a delicate balance of steric and electronic factors that render the sulfur atom highly susceptible to nucleophilic attack, while the bulky N-tert-butyl group modulates its reactivity and stability. Unlike harsher oxidizing agents based on chromium or manganese, this reagent facilitates transformations under mild, often neutral or basic, conditions, preserving sensitive functional groups within complex molecules.[2]

Synthesis and Physicochemical Properties

A reliable and reproducible synthesis is paramount for the consistent performance of any reagent. This compound can be prepared in high yield and purity following a robust, multi-step procedure.

Synthetic Pathway

The most common laboratory synthesis starts from readily available benzenethiol and proceeds through the formation of an S-phenyl thioester, followed by reaction with an N,N-dichloroamine species.[2][3] The use of S-phenyl thioacetate is advantageous over derivatives like S-phenyl thiobenzoate because the resulting acetyl chloride byproduct is more volatile and easily removed than benzoyl chloride.[3]

Caption: Synthetic workflow for this compound.

Physicochemical Data

The compound is a yellow solid that is sensitive to moisture and should be stored under an inert atmosphere at low temperatures.[2][4] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 49591-20-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClNS | [1][4] |

| Molecular Weight | 215.74 g·mol⁻¹ | [1][4] |

| Appearance | Yellow to deep yellow-red crystals or powder | [1] |

| Melting Point | 51 to 54 °C | [1][2] |

| Boiling Point | 112 to 116 °C @ 0.5 mm Hg | [1] |

| Solubility | Decomposes in water; Soluble in Benzene, THF, DCM | [1][2] |

The Core of Reactivity: Electrophilicity at the Sulfur Center

The synthetic utility of this compound is fundamentally rooted in the electrophilic character of its sulfur atom. The electronegative chlorine and nitrogen atoms inductively withdraw electron density from the sulfur, making it highly susceptible to attack by a wide range of nucleophiles, including alkoxides, enolates, and carbanions.[1]

Mechanism of Nucleophilic Attack

The canonical reaction mechanism involves the nucleophilic attack at the sulfur atom of the sulfimide (S=N) bond. This step is the cornerstone of its function as an oxidant.

-

Nucleophilic Addition: A nucleophile, such as a secondary alkoxide, attacks the electrophilic sulfur atom.[1]

-

Intermediate Formation: This addition breaks the S=N π-bond, forming a transient tetracoordinate sulfur intermediate.

-

Collapse and Elimination: The intermediate collapses, ejecting the chloride ion, which is an excellent leaving group. The resulting sulfimide has a basic nitrogen atom.[1]

-

Intramolecular Proton Abstraction: Through a favorable five-membered ring transition state, the nitrogen atom abstracts an α-hydrogen from the original alcohol moiety.[1][5]

-

Product Formation: This abstraction forms a new carbon-oxygen double bond (ketone) and eliminates a neutral N-tert-butylbenzenesulfenamide byproduct.[1][2]

Caption: General mechanism for the oxidation of a secondary alcohol.

This mechanism is analogous to other sulfur-based oxidations like the Swern and Pfitzner-Moffatt oxidations, which also proceed through an alkoxysulfonium intermediate.[1][6]

Key Applications in Drug Discovery and Development

The predictable reactivity and mild conditions associated with this compound make it a valuable tool for synthesizing complex molecules, including pharmaceutical intermediates.

One-Pot Synthesis of Unsymmetrical Ketones

A highly efficient application is the one-pot conversion of aldehydes to unsymmetrical ketones.[7] This transformation involves the addition of an organolithium or Grignard reagent to an aldehyde to form a secondary alkoxide in situ, which is then immediately oxidized by the sulfinimidoyl chloride without isolation.[1][7] This method avoids the often problematic isolation of sensitive secondary alcohols.

Reaction Yields for Ketone Synthesis

| Aldehyde | Organometallic Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | n-BuLi | 1-Phenyl-1-pentanone | 85 | [1][7] |

| 4-MeO-Benzaldehyde | n-BuLi | 1-(4-Methoxyphenyl)-1-pentanone | 81 | [7] |

| Cyclohexanecarboxaldehyde | PhLi | Cyclohexyl phenyl ketone | 83 | [7] |

Dehydrogenation of Ketones to α,β-Unsaturated Ketones

The reagent provides a mild and efficient one-pot method for the dehydrogenation of ketones to their corresponding enones.[5] The ketone is first converted to its lithium enolate using a strong base like LDA. Subsequent treatment with this compound at low temperatures (e.g., -78 °C) effects the oxidation.[2][5] This process is particularly useful for substrates with thermally labile functional groups.[5]

Oxidative Mannich-Type Reactions

The reagent can facilitate the α-functionalization of N-protected amines.[2][7] Deprotonation of an N-Cbz-protected amine followed by treatment with the sulfinimidoyl chloride generates an imine in situ. This electrophilic imine is then trapped by a 1,3-dicarbonyl compound, establishing a new carbon-carbon bond at the α-position of the nitrogen in a one-pot oxidative Mannich reaction.[1][7]

Role in Asymmetric Synthesis

While this compound is itself achiral, it is a key precursor in the synthesis of chiral sulfur compounds, which are powerful auxiliaries and ligands in asymmetric synthesis.[8][9] For example, nucleophilic substitution at the sulfur center with chiral alcohols or amines can lead to diastereomeric sulfinimidates or sulfinamides, which can be separated. More importantly, it serves as a foundational reagent for understanding the reactivity of the S(IV) center, which is critical in the design of more advanced chiral sulfur reagents for enantioselective transformations.[10][11][12]

Field-Proven Experimental Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following procedures are based on trusted sources.

Protocol 1: Synthesis of this compound[3]

-

Warning: This reagent is moisture-sensitive and has an unpleasant odor. All manipulations should be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).[2]

-

Preparation of N,N-Dichloro-tert-butylamine (2): To a stirred solution of tert-butylamine (1.0 equiv) in CH₂Cl₂ in an ice/water bath, add calcium hypochlorite (2.1 equiv) in one portion. Add 3 N HCl dropwise over 1 hour. Stir the mixture vigorously for 21 hours as it warms to room temperature. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the dichloroamine as a yellow oil.

-

Preparation of S-Phenyl Thioacetate (1): To a mixture of benzenethiol (1.0 equiv) and acetic anhydride (1.05 equiv) in an ice-water bath, add triethylamine (1.1 equiv) dropwise. Remove the bath and stir at room temperature for 24 hours. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation.

-

Final Reaction: Charge a round-bottom flask with N,N-dichloro-tert-butylamine (1.07 equiv) and dry benzene. Add S-phenyl thioacetate (1.00 equiv). Attach a reflux condenser and stir the mixture at reflux for 1.5 hours under argon. The solution will turn from yellow to orange.

-

Workup and Isolation: Cool the reaction mixture. Remove the volatiles (benzene and acetyl chloride) by vacuum distillation, trapping them in a cold trap. The remaining orange oil is this compound. It can be further purified by crystallization from hexane at low temperature.

Protocol 2: One-Pot Synthesis of 1-Phenyl-1-pentanone from Benzaldehyde[7]

-

Setup: To a flame-dried, argon-flushed flask containing dry THF (0.2 M) at -78 °C, add freshly distilled benzaldehyde (1.0 equiv).

-

Alkoxide Formation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution. Stir for 30 minutes at -78 °C.

-

Oxidation: Add a solution of this compound (1.2 equiv) in dry THF dropwise.

-

Quench and Workup: Allow the reaction to stir for 1 hour at -78 °C, then warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Conclusion

This compound is a testament to the power of reagent design in modern organic chemistry. Its well-defined electrophilicity at the sulfur center, coupled with its operational mildness, provides chemists in the pharmaceutical and life sciences industries with a reliable tool for crucial bond-forming reactions. Understanding its synthesis, mechanistic behavior, and proper handling is key to unlocking its full potential in the rapid assembly of complex molecular architectures.

References

- Preparation of this compound.Organic Syntheses, 2025, 102, 477-493.

- This compound.Wikipedia.

- This compound.Grokipedia.

- A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride.Organic Chemistry Portal.

- This compound.Organic Chemistry Portal.

- This compound Safety Data Sheet.TCI AMERICA - Spectrum Chemical.

- Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.PMC - NIH.

- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.PMC - PubMed Central.

- CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.University of Illinois Urbana-Champaign.

- Pfitzner–Moffatt oxid

- This compound.precisionFDA.

- Enantiopure sulfoxides: recent applications in asymmetric synthesis.RSC Publishing.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. orgsyn.org [orgsyn.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]

- 6. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 7. This compound [organic-chemistry.org]

- 8. GSRS [precision.fda.gov]

- 9. Enantiopure sulfoxides: recent applications in asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Application of N-tert-Butylbenzenesulfinimidoyl Chloride: A Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of N-tert-Butylbenzenesulfinimidoyl Chloride, a pivotal reagent in modern organic synthesis. From its initial discovery to its contemporary applications in the synthesis of complex molecules, this document elucidates the compound's properties, preparation, and mechanistic intricacies. Tailored for researchers, scientists, and professionals in drug development, this guide offers not only detailed experimental protocols but also the scientific rationale behind its use, underscoring its significance as a mild and efficient oxidizing agent.

Introduction: A Modern Tool for Oxidation Chemistry

This compound, often referred to as Mukaiyama's oxidant, has emerged as a versatile and valuable reagent for a variety of oxidative transformations.[1][2] Its utility lies in its ability to effect mild and selective oxidations where traditional reagents might fail or require harsh conditions.[2] This is particularly crucial in the context of complex, multi-functional molecules frequently encountered in natural product synthesis and drug development.[3] The reagent is a yellow to deep yellow-red crystalline solid that is soluble in common organic solvents such as benzene, tetrahydrofuran (THF), and dichloromethane (DCM).[1] However, it is sensitive to moisture and should be handled under an inert atmosphere.[3]

This guide will traverse the historical context of its discovery, delve into the nuances of its synthesis, demystify its reaction mechanisms, and showcase its strategic application in the synthesis of architecturally complex and biologically relevant molecules.

The Genesis of a Reagent: From Discovery to Practicality

The journey of this compound from a chemical curiosity to a staple in the synthetic chemist's toolbox is a testament to the iterative nature of scientific progress.

Initial Discovery by Markovskii and Co-workers

The first synthesis of this compound was reported in 1973 by a team of Ukrainian chemists including Markovskii, Levchenko, and Kirsanov.[3] Their pioneering work, published in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii), described the reaction of S-phenyl thiobenzoate with N,N-dichloro-tert-butylamine.[3] While this seminal report introduced the compound to the scientific community, the methodology presented a practical challenge for its broader adoption.

A More Practical Synthesis: The Mukaiyama and Matsuo Modification

The full potential of this compound as a synthetic tool was unlocked through a modified preparation method developed by Teruaki Mukaiyama and Jun-ichi Matsuo.[3][4] Their key innovation was the substitution of S-phenyl thiobenzoate with the more readily prepared S-phenyl thioacetate.[3]

The Causality Behind the Improvement: The original synthesis by Markovskii et al. produced benzoyl chloride as a byproduct.[3] The boiling point of benzoyl chloride is very close to that of the desired product, making their separation by distillation exceedingly difficult. The Mukaiyama and Matsuo protocol, on the other hand, generates acetyl chloride as a byproduct.[3] Acetyl chloride is significantly more volatile than this compound, allowing for its easy removal and facilitating the isolation of the pure reagent.[3] This seemingly small change dramatically improved the practicality and accessibility of the reagent, paving the way for its widespread use.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNS | [1] |

| Molar Mass | 215.74 g·mol⁻¹ | [1] |

| Appearance | Yellow to deep yellow-red crystals or powder | [1] |

| Melting Point | 51 to 53 °C | [1] |

| Boiling Point | 112 to 116 °C at 0.5 mmHg | [1] |

| Solubility | Soluble in Benzene, THF, DCM; slightly soluble in toluene | [1] |

| CAS Number | 49591-20-0 | [1] |

Safety Profile: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also toxic and has an unpleasant odor.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3][6] The compound is moisture-sensitive and should be stored in a freezer under an inert atmosphere.[3][5]

Synthesis of this compound: A Validated Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound based on the reliable procedure published in Organic Syntheses.[3] This three-step synthesis is designed to be a self-validating system, with characterization data provided for each intermediate.

Diagram 1: Overall Synthetic Workflow. This diagram illustrates the three-stage synthesis of this compound.

Experimental Protocol

Step 1: Preparation of S-Phenyl Thioacetate (1) [3]

-

To a 100-mL round-bottomed flask charged with benzenethiol (5.38 g, 48.8 mmol, 1.0 equiv) and acetic anhydride (5.26 g, 51.5 mmol, 1.05 equiv), add triethylamine (5.45 g, 53.8 mmol, 1.1 equiv) dropwise over 3 minutes while cooling in an ice-water bath.

-

Remove the ice-water bath and stir the mixture at room temperature (23 °C) for 24 hours.

-

Quench the reaction by adding 50 mL of water.